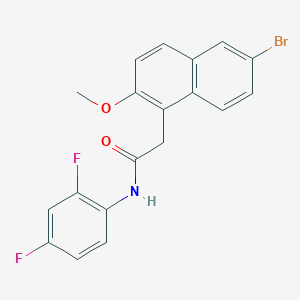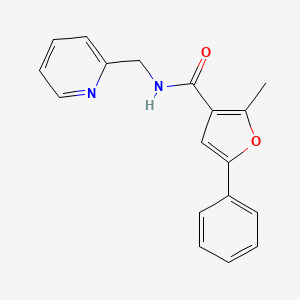![molecular formula C25H34N2O6 B5208365 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide), commonly known as MDP, is a synthetic compound that has gained significant attention in scientific research. MDP belongs to the family of N,N-dimethylacetamides and is a potent inhibitor of protein-protein interactions. The compound has been widely used in various biochemical and physiological studies due to its unique properties.
作用机制
MDP works by binding to specific regions of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions can lead to the disruption of crucial cellular processes, ultimately resulting in the death of cancer cells or the prevention of viral infections.
Biochemical and physiological effects:
MDP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. MDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using MDP in lab experiments include its potency, specificity, and ability to inhibit protein-protein interactions. However, the compound can be difficult to synthesize, and its effects may be dependent on the specific cellular context. Additionally, MDP may have off-target effects, making it important to carefully control experiments.
未来方向
There are numerous future directions for the use of MDP in scientific research. One potential direction is the development of new drugs and therapies based on the compound's ability to inhibit protein-protein interactions. Additionally, MDP may be useful in the study of various diseases, including neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential applications of MDP in scientific research.
In conclusion, MDP is a synthetic compound that has gained significant attention in scientific research due to its ability to inhibit protein-protein interactions. The compound has been widely used in various biochemical and physiological studies and may have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the potential of MDP in scientific research.
合成方法
The synthesis of MDP involves the reaction of 4,5-dimethoxy-2,1-phenylenediamine with N,N-dimethylacetyl chloride. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
MDP has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. The compound has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. MDP has also been used in the development of new drugs and therapies.
属性
IUPAC Name |
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-26(2)24(28)14-18-12-22(32-7)20(30-5)10-16(18)9-17-11-21(31-6)23(33-8)13-19(17)15-25(29)27(3)4/h10-13H,9,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALSFMTDIYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1CC2=CC(=C(C=C2CC(=O)N(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
